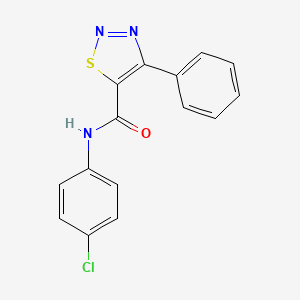
N-(4-chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide" is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen. Thiadiazole derivatives are known for their wide range of biological activities, including anticancer and anticonvulsant properties. These compounds are of significant interest due to their potential therapeutic applications and the diverse chemical reactions they can undergo .
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the formation of the thiadiazole ring through cyclization reactions. For example, the synthesis of 3-arylamino-4-aryl-5-(N-4-chlorophenylthiocarbamido)-1,2,4-thiadiazoles, which are structurally related to the compound , has been reported to show significant anticonvulsant activity . The synthesis of these compounds typically requires the preparation of key intermediates, which are then cyclized to form the thiadiazole core. The intermediates and final products are usually characterized using spectroscopic methods to confirm their structures .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a five-membered ring containing sulfur and nitrogen atoms. The substitution pattern on the thiadiazole ring and the nature of the substituents can significantly influence the biological activity of these compounds. For instance, the presence of a 4-chlorophenyl group has been associated with enhanced anticonvulsant activity . Molecular docking studies are often employed to predict the interaction of these molecules with biological targets, such as enzymes, which can provide insights into their mechanism of action .
Chemical Reactions Analysis
Thiadiazole derivatives can participate in various chemical reactions, which are essential for modifying their structure and optimizing their biological activity. These reactions may include halogenation, alkylation, and the formation of amide bonds. The reactivity of the thiadiazole ring allows for the introduction of different functional groups, which can be strategically placed to improve the compound's pharmacological profile .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are crucial for their development as potential therapeutic agents. These properties are influenced by the molecular structure and the nature of the substituents on the thiadiazole ring. For example, the introduction of electron-withdrawing groups like chloro substituents can affect the electron density of the ring, thereby influencing the compound's reactivity and physical properties . Additionally, the crystal structure and intermolecular interactions, such as hydrogen bonding, can impact the compound's solid-state properties, as seen in related compounds .
Applications De Recherche Scientifique
Antimicrobial and Antifungal Agents
N-(4-chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide and its derivatives have been extensively researched for their antimicrobial and antifungal properties. Several studies have synthesized various derivatives and tested them against a range of bacterial and fungal strains. For instance, compounds with 1,3,4-thiadiazole and 1,3,4-thiadiazine structures containing a 1,2,4-Triazolo nucleus demonstrated significant inhibition against bacterial and fungal growth, comparing favorably with standard drugs in some cases (Desai et al., 2008). Similarly, N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides exhibited promising in vitro antibacterial and antifungal activities (Desai et al., 2011).
Anticancer Activity
There's significant interest in the potential anticancer properties of thiadiazole derivatives. A study synthesized a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives and evaluated their anticancer activity against various cell lines, noting that the compound with 4-chloro-2-methylphenyl amido substituted thiazole showed the highest activity among the tested compounds (Cai et al., 2016). Moreover, novel thiadiazoles and thiazoles incorporating pyrazole moiety were synthesized and demonstrated significant anticancer activities, particularly against the breast carcinoma cell line MCF-7 (Gomha et al., 2014).
Antiviral Activity
Research into the antiviral properties of thiadiazole derivatives is also notable. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives led to compounds that possessed anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-4-phenylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS/c16-11-6-8-12(9-7-11)17-15(20)14-13(18-19-21-14)10-4-2-1-3-5-10/h1-9H,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPKFYLDQLAUGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


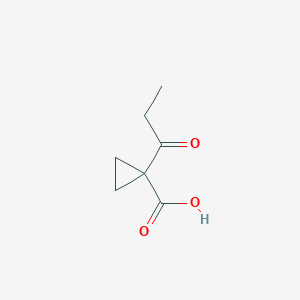
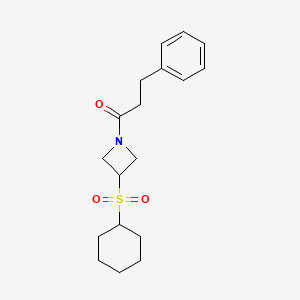
![9-(3,5-dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
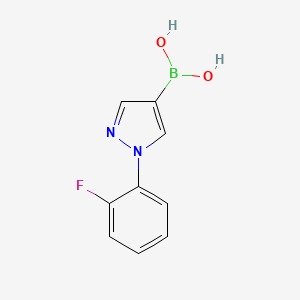
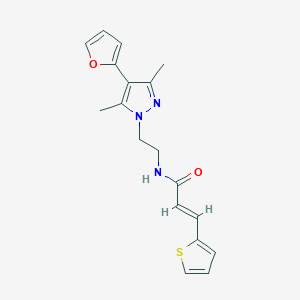
![2-Chloro-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine-1-carbonyl)pyridine](/img/structure/B2522688.png)

![2-[[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B2522690.png)
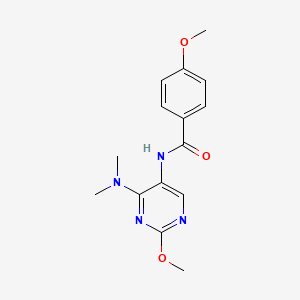
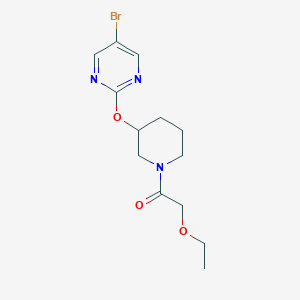
![4-[4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2522693.png)

![N-(4-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2522695.png)